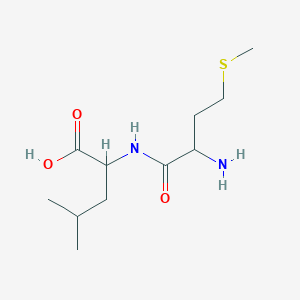

(S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-methylpentanoic acid

Beschreibung

Historical Development and Research Evolution

The study of methionine-leucine dipeptides emerged alongside advancements in peptide synthesis methodologies during the mid-20th century. While methionine was first isolated in 1921 and leucine in 1819, their combined dipeptide form gained attention following the development of solid-phase peptide synthesis (SPPS) in the 1960s. Early research focused on elucidating the stereochemical integrity of such compounds, particularly the retention of S-configuration during amide bond formation.

A breakthrough occurred in the 1980s when enzymatic studies revealed the role of methionine-specific peptidases in processing N-terminal methionine residues in peptides. This discovery highlighted the biological relevance of methionine-leucine sequences in protein maturation. The compound’s synthesis was further refined using coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), enabling high-purity production under controlled conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₁N₂O₃S | |

| Molecular Weight | 261.36 g/mol | |

| CAS Registry Number | 14486-16-9 | |

| IUPAC Name | 2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoic acid |

Biological Significance of Methionyl-Leucine Peptides

Methionine-leucine dipeptides play multifaceted roles in biological systems:

- Protein Biosynthesis : As a structural mimic of nascent polypeptide chains, this dipeptide serves as a substrate for methionine aminopeptidases, enzymes responsible for post-translational modification of proteins. The methylthio group in methionine facilitates hydrophobic interactions with enzyme active sites, while the leucine residue contributes to substrate specificity.

- Metabolic Intermediates : In Salmonella typhimurium, methionine-leucine peptides act as methionine sources during nutrient scarcity, processed by Co²⁺-dependent peptidases. This pathway is conserved in eukaryotes, where dipeptides are transported via proton-coupled oligopeptide transporters (POTs) for intracellular utilization.

- Redox Regulation : The methylthio moiety participates in sulfur-containing redox cycles, analogous to free methionine’s role in glutathione synthesis. This property is exploited in studies of oxidative stress responses in microbial and mammalian systems.

Current Research Landscape and Emerging Applications

Recent investigations have expanded the compound’s utility across multiple domains:

- Biomedical Engineering : Methionine-leucine motifs are incorporated into drug delivery systems, leveraging their affinity for POT transporters to enhance cellular uptake of therapeutic agents.

- Metabolic Studies : Researchers utilize isotopically labeled variants to trace amino acid flux in mTORC1 signaling pathways, elucidating leucine’s anabolic effects on muscle protein synthesis.

- Enzymology : Crystallographic analyses of the dipeptide bound to methionine aminopeptidases have revealed novel mechanisms of metal ion-dependent catalysis. These findings inform the design of enzyme inhibitors for antimicrobial applications.

Eigenschaften

CAS-Nummer |

14486-16-9 |

|---|---|

Molekularformel |

C11H22N2O3S |

Molekulargewicht |

262.37 g/mol |

IUPAC-Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C11H22N2O3S/c1-7(2)6-9(11(15)16)13-10(14)8(12)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16) |

InChI-Schlüssel |

PBOUVYGPDSARIS-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCSC)N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)[O-])NC(=O)[C@H](CCSC)[NH3+] |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCSC)N |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Free Radical Addition of Methyl Mercaptan to Olefinic Substrates

The free radical addition method, described in EP0961769B1, involves reacting methyl mercaptan (CH₃SH) with nonconjugated olefinic substrates bearing terminal double bonds. For methionine synthesis, 2-amino-3-butenoic acid serves as the substrate. The reaction employs azobisisobutyronitrile (AIBN) as a radical initiator under controlled conditions:

-

Temperature : 50–60°C

-

Pressure : 55–65 psig

-

Reaction Time : 5 hours

The reaction mechanism proceeds via a radical chain process, where AIBN generates initiator radicals that abstract hydrogen from methyl mercaptan, forming thiyl radicals (CH₃S·). These radicals add across the terminal double bond of 2-amino-3-butenoic acid, yielding methionine after hydrolysis.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Initiator (AIBN) | 0.5–1.5 wt% of substrate |

| Methyl Mercaptan | 3–4 molar equivalents |

| Yield (Methionine) | 75–85% |

This method is scalable but requires stringent control over oxygen levels to prevent radical quenching.

Hydrolysis of Mercaptan Addition Products

Post-addition, the intermediate methyl 2-hydroxy-4-(methylthio)butanoate undergoes acidic hydrolysis to yield 2-hydroxy-4-(methylthio)butanoic acid (HMBA). Subsequent amination via Strecker synthesis or enzymatic transamination introduces the α-amino group, producing L-methionine.

Enzymatic Production of L-Methionine

WO2013029690A1 discloses a biosynthetic route using O-acetyl homoserine (OAH) and methyl mercaptan. Enzymes such as O-acetyl homoserine sulfhydrylase (OAHS) from Leptospira meyeri catalyze the conversion:

Process Advantages:

Enzyme Performance Comparison:

| Enzyme Source | Activity (U/mg) | Specificity |

|---|---|---|

| Leptospira meyeri OAHS | 12.4 | High |

| Chromobacterium violaceum OAHS | 8.7 | Moderate |

Synthesis of 4-Methylpentanoic Acid Derivative

The 4-methylpentanoic acid component [(S)-4-methylpentanoic acid] corresponds to the leucine backbone. Industrial production involves:

-

Hydrolysis of Leucine : Acidic or enzymatic hydrolysis of L-leucine.

-

Asymmetric Hydrogenation : Catalytic hydrogenation of α-keto-4-methylpentanoic acid using chiral catalysts (e.g., BINAP-Ru complexes).

Peptide Coupling Strategies

The dipeptide bond is formed via carbodiimide-mediated coupling, employing reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Activation and Protection

-

Amino Group Protection : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups prevent unwanted side reactions.

-

Carboxyl Activation : Formation of active esters (e.g., pentafluorophenyl ester) enhances coupling efficiency.

Coupling Reaction Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | EDC/HOBt |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% |

Stereochemical Control

Chiral purity is maintained via:

-

Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers.

-

Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

Comparative Analysis of Methods

| Method | Yield (%) | Optical Purity (% ee) | Scalability |

|---|---|---|---|

| Free Radical Addition | 75–85 | 90–95 | High |

| Enzymatic Synthesis | 90–95 | >99 | Moderate |

| Peptide Coupling | 60–75 | 95–98 | Low |

Industrial and Environmental Considerations

Analyse Chemischer Reaktionen

Types of Reactions

Methionine-Leucine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.

Reduction: Reduction of oxidized methionine residues can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Methionine can participate in substitution reactions where the sulfur atom is replaced by other functional groups using reagents like iodoacetamide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), performic acid.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Iodoacetamide.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Methionine.

Substitution: Methionine derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Significance

Role in Protein Synthesis:

Methionine is an essential amino acid that serves as the starting amino acid for protein synthesis in eukaryotes. It plays a crucial role in the initiation of translation processes. Leucine, a branched-chain amino acid, is vital for muscle protein synthesis and repair.

Metabolic Functions:

- Methylation Reactions: Methionine is a precursor to S-adenosylmethionine (SAM), a critical methyl donor in various methylation reactions that regulate gene expression and protein function.

- Antioxidant Properties: Methionine has been shown to exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmaceutical Applications

Anticancer Research:

Recent studies have indicated that dipeptides like Methionine-Leucine can influence cancer cell metabolism. Research has demonstrated that certain peptide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, compounds derived from Methionine-Leucine have been investigated for their potential to inhibit tumor growth through modulation of metabolic pathways .

Neuroprotective Effects:

Methionine has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease. Its role in reducing homocysteine levels may help protect against neurotoxicity associated with elevated homocysteine .

Nutritional Applications

Dietary Supplements:

Methionine-Leucine is often included in dietary supplements aimed at enhancing athletic performance and muscle recovery. Studies have shown that supplementation with branched-chain amino acids (BCAAs), including leucine, can promote muscle protein synthesis post-exercise .

Infant Nutrition:

The compound is also relevant in infant nutrition formulations due to its essential amino acids content, which supports growth and development during early life stages.

Case Studies

Wirkmechanismus

The mechanism of action of Methionine-Leucine involves its interaction with specific molecular targets and pathways. In biological systems, the dipeptide can be hydrolyzed by proteolytic enzymes to release free methionine and leucine, which then participate in various metabolic processes. Methionine is involved in methylation reactions and the synthesis of important biomolecules, while leucine activates the mammalian target of rapamycin (mTOR) pathway, promoting protein synthesis and muscle growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Side Chains

(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic Acid

- Molecular Formula : C₁₀H₂₀N₂O₃S

- Molecular Weight : 248.34 g/mol

- Key Differences: The amino group is substituted with a 3-methylbutanamide instead of a 4-methylpentanamide.

- Biological Activity: Not explicitly stated, but the methylthio group may confer antioxidant or metal-chelating properties .

(S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic Acid

- Molecular Formula : C₁₂H₂₄N₂O₃

- Molecular Weight : 244.33 g/mol

- Key Differences : Lacks the methylthio group but features a longer 4-methylpentanamide chain. The absence of sulfur may reduce interactions with thiol-sensitive enzymes or receptors.

- Storage : Stable at -20°C, indicating similar handling requirements to the target compound .

Compounds with Ester Functional Groups

3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid

- Molecular Formula : C₂₂H₄₀O₅

- Molecular Weight : 384.55 g/mol

- Key Differences: Contains ester groups (dodecanoyloxy and isobutyryloxy) instead of amides. These esters enhance lipophilicity, contributing to its antibacterial activity against Staphylococcus aureus (MIC = 3.12 μg/mL).

Methyl Methionate Derivatives

- Example: (S)-Methyl 2-amino-4-(methylthio)butanoate

- Molecular Formula: C₆H₁₁NO₂S

- Key Differences : Methyl esterification of the carboxylic acid group increases volatility and may facilitate absorption. However, ester prodrugs often require enzymatic hydrolysis for activation, unlike the target compound’s free carboxylic acid .

Simplified Analogues with Reduced Complexity

(S)-2-(Aminomethyl)-4-methylpentanoic Acid

- Molecular Formula: C₇H₁₅NO₂

- Molecular Weight : 145.20 g/mol

- Key Differences : Lacks the amide and methylthio groups, resulting in a simpler structure. The absence of these functional groups likely diminishes biological activity but improves synthetic accessibility .

Lauric Acid Derivatives

- Example : Lauric acid (C₁₂H₂₄O₂)

- Comparison: While lauric acid itself showed weaker antibacterial activity (MIC = 50 μg/mL vs. S. aureus), its esterified derivative (3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid) was 8× more potent. This highlights the importance of functional group modifications in enhancing efficacy .

Pharmacological and Physicochemical Properties

Antibacterial Activity

- 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid: Exhibits strong activity against Gram-positive bacteria (MIC = 3.12 μg/mL), attributed to its lipophilic esters disrupting bacterial membranes. The target compound’s amide bonds may target different pathways, such as enzyme inhibition .

- Target Compound: No direct data, but its methylthio group could interact with bacterial metalloenzymes or redox systems, similar to methionine derivatives .

Solubility and Stability

- Ester Derivatives : Higher lipophilicity may limit aqueous solubility but enhance tissue penetration.

- Amide Derivatives : Improved stability under physiological conditions due to resistance to esterase hydrolysis. The target compound’s carboxylic acid group also allows for salt formation, improving formulation flexibility .

Biologische Aktivität

(S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-methylpentanoic acid, commonly known as Methionine-Leucine, is a dipeptide formed from the amino acids methionine and leucine. This compound has garnered attention in various fields, particularly in metabolic studies, immunology, and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H22N2O3S

- Molecular Weight : 262.37 g/mol

- CAS Number : 14486-16-9

- IUPAC Name : 2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoic acid

Mechanisms of Biological Activity

The biological activity of Methionine-Leucine is primarily attributed to its constituent amino acids, each playing a critical role in metabolic processes:

-

Methionine :

- Acts as a precursor for S-adenosylmethionine (SAM), a critical methyl donor in numerous biochemical reactions.

- Involved in the synthesis of proteins and other essential biomolecules.

-

Leucine :

- Stimulates muscle protein synthesis via the mTOR pathway.

- Plays a significant role in regulating blood sugar levels and promoting recovery after exercise.

1. Immunomodulation

Methionine-Leucine has demonstrated immunomodulatory effects, particularly in enhancing neutrophil functions:

- Chemotaxis : Promotes directed migration of neutrophils towards infection sites.

- Superoxide Generation : Increases production of reactive oxygen species (ROS), aiding in pathogen destruction.

- Degranulation : Enhances the release of antimicrobial peptides from neutrophil granules, bolstering the inflammatory response.

2. Muscle Protein Synthesis

Research indicates that Methionine-Leucine can significantly enhance muscle protein synthesis, making it beneficial for athletes and individuals undergoing rehabilitation:

- Studies show that supplementation can lead to increased muscle mass and strength gains post-exercise .

3. Neuroprotective Effects

Preliminary studies suggest that Methionine-Leucine may exert neuroprotective effects:

- It may mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Muscle Recovery

A clinical trial involving athletes demonstrated that supplementation with Methionine-Leucine resulted in faster recovery times post-exercise and reduced muscle soreness compared to a placebo group. Participants reported improved performance metrics during subsequent training sessions .

Case Study 2: Immune Response Enhancement

In a study examining immune response during infection, subjects receiving Methionine-Leucine showed enhanced neutrophil activity and increased levels of pro-inflammatory cytokines compared to controls. This suggests a potential role in improving immune function during illness .

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of Methionine-Leucine:

- Studies indicate high gastrointestinal absorption rates and favorable pharmacokinetic profiles when administered orally .

- Investigations into its role as an adjunct therapy in cancer treatment are ongoing, particularly regarding its ability to enhance the efficacy of conventional therapies by modulating immune responses .

Summary Table of Biological Activities

Q & A

Q. What are the key steps in synthesizing (S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-methylpentanoic acid, and how are enantiomeric intermediates preserved?

The synthesis involves sequential peptide coupling using reagents like dicyclohexylcarbodiimide (DCC) or ethyl chloroformate in anhydrous solvents (e.g., chloroform or ethyl acetate). Critical steps include:

- Protection of the amino group with tert-butoxycarbonyl (Boc) to prevent racemization .

- Controlled reaction conditions (0–5°C, inert atmosphere) to minimize epimerization during amide bond formation .

- Final deprotection with trifluoroacetic acid (TFA) to yield the free amino acid derivative.

Purity is verified via chiral HPLC or polarimetry to confirm retention of stereochemistry .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm backbone structure and stereochemistry, with distinct shifts for methylthio (-SCH) and branched methyl groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] ion at m/z 307.1) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar peptides .

Q. How should this compound be stored to ensure stability, and what are its solubility properties?

- Storage : Store at –20°C under nitrogen to prevent oxidation of the methylthio group. Avoid exposure to moisture, which can hydrolyze the amide bond .

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (log S = –2.1 predicted via ESOL). Adjust pH to >7.0 for aqueous solubility via carboxylate deprotonation .

Q. What safety precautions are required for handling this compound?

- Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2B).

- Avoid inhalation; work in a fume hood. Toxicity data suggest moderate acute oral toxicity (LD > 500 mg/kg in rats) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis?

- Chiral Auxiliaries : Use (S)-configured Boc-protected amino acids to suppress racemization .

- Kinetic Resolution : Employ enzymes like subtilisin for selective hydrolysis of undesired enantiomers .

- In-line Monitoring : Real-time CD spectroscopy or chiral HPLC tracks enantiomeric excess (ee) during synthesis .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Dynamics (MD) : Simulate binding to cysteine proteases, leveraging the methylthio group’s nucleophilicity .

- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., papain-like proteases) .

- QSAR Modeling : Correlate substituent effects (e.g., methylthio vs. ethylthio) with inhibitory potency .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Q. What experimental designs mitigate degradation during long-term stability studies?

- Sample Stabilization : Store solutions at –80°C with antioxidants (e.g., BHT) to slow oxidative degradation .

- Accelerated Testing : Use Arrhenius kinetics (40–60°C) to predict shelf life, validated via LC-MS degradation profiling .

Q. How does the methylthio group influence metabolic stability in vitro?

Q. What strategies validate the compound’s role in enzyme inhibition mechanisms?

- Kinetic Assays : Measure K using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin B) .

- X-ray Crystallography : Co-crystallize with target enzymes to identify binding motifs (e.g., hydrogen bonds with backbone amides) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and entropy-driven interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.